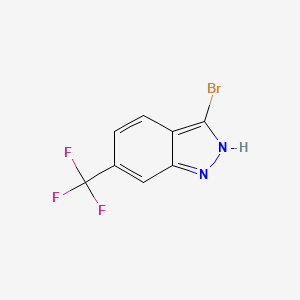

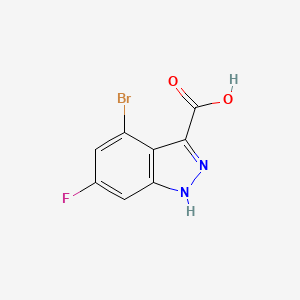

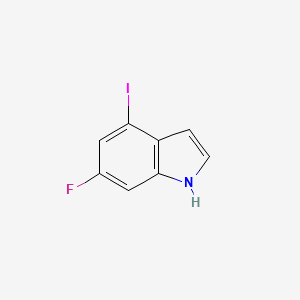

3-Bromo-6-(trifluoromethyl)-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-6-(trifluoromethyl)-1H-indazole, also known as BTFI, is an indazole derivative that has been extensively studied in recent years. It is an important synthetic intermediate for a variety of pharmaceuticals and agrochemicals. BTFI has been found to possess unique biological activities, including anti-inflammatory, anti-cancer and anti-microbial effects. In addition, BTFI has been used as a model compound for studying the mechanism of action of other indazole derivatives.

Aplicaciones Científicas De Investigación

Crystallographic Structure and Molecular Interactions The compound 3-Bromo-6-(trifluoromethyl)-1H-indazole, alongside other fluorinated indazoles, has been studied for its crystallographic structure and molecular interactions. Notably, the crystal structures of related NH-indazoles were determined, shedding light on the supramolecular structure and interactions such as hydrogen bonding and aromatic interactions. The crystallization behavior and the formation of certain catemers in specific chiral space groups were observed, contributing to our understanding of molecular behavior in solid states (Teichert et al., 2007).

Synthesis and Chemical Properties 3-Bromo-6-(trifluoromethyl)-1H-indazole has been recognized as a significant building block in the synthesis of indazole scaffolds. It has been used to synthesize novel indazole derivatives, showcasing its versatility and importance in chemical syntheses. Studies have highlighted its role in the divergent synthesis of indazoles, emphasizing its significance in the creation of novel compounds (Cottyn et al., 2007). Further research has explored novel synthesis methods for 3-substituted indazole derivatives using 3-bromo-1H-indazole, offering more general and efficient approaches compared to earlier methods (Welch et al., 1992).

Biological Activity and Applications The compound has been involved in studies exploring biological activities, such as antimicrobial activity. For example, indazole regioisomers, including variants of 3-Bromo-6-(trifluoromethyl)-1H-indazole, have been studied for their antimicrobial properties against various bacterial and fungal species. These studies provide insights into the potential therapeutic applications of these compounds (Yakaiah et al., 2008).

Propiedades

IUPAC Name |

3-bromo-6-(trifluoromethyl)-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-7-5-2-1-4(8(10,11)12)3-6(5)13-14-7/h1-3H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZHDSPRCRQGHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646707 |

Source

|

| Record name | 3-Bromo-6-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-(trifluoromethyl)-1H-indazole | |

CAS RN |

1000341-21-8 |

Source

|

| Record name | 3-Bromo-6-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3R,4R)-1-Benzyl-4-[(2-chloroacetyl)amino]pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1343663.png)